
Octahydro-5-isobutyl-4,7-methano-1H-inden-5-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-5-isobutyl-4,7-methano-1H-inden-5-yl acetate is a chemical compound with the molecular formula C16H26O2. It is known for its unique structure, which includes a tricyclic framework. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-5-isobutyl-4,7-methano-1H-inden-5-yl acetate typically involves the hydrogenation of a precursor compound, followed by acetylation. The reaction conditions often require the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The acetylation step is usually carried out using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Octahydro-5-isobutyl-4,7-methano-1H-inden-5-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can further hydrogenate the compound, altering its structure and properties.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can be used under basic conditions.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Further hydrogenated derivatives.
Substitution: Compounds with different functional groups replacing the acetate group.
Applications De Recherche Scientifique
Octahydro-5-isobutyl-4,7-methano-1H-inden-5-yl acetate is utilized in various fields of scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Employed in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Octahydro-5-isobutyl-4,7-methano-1H-inden-5-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Octahydro-4,7-methano-1H-inden-5-ol acetate
- Octahydro-5-vinyl-4,7-methano-1H-inden-5-ol
- Octahydro-4,7-methano-1H-inden-5-acetaldehyde
Uniqueness
Octahydro-5-isobutyl-4,7-methano-1H-inden-5-yl acetate stands out due to its specific isobutyl substitution, which imparts unique chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
93805-74-4 |
|---|---|
Formule moléculaire |
C16H26O2 |
Poids moléculaire |
250.38 g/mol |
Nom IUPAC |
[8-(2-methylpropyl)-8-tricyclo[5.2.1.02,6]decanyl] acetate |
InChI |
InChI=1S/C16H26O2/c1-10(2)8-16(18-11(3)17)9-12-7-15(16)14-6-4-5-13(12)14/h10,12-15H,4-9H2,1-3H3 |
Clé InChI |
FPPRJKWGULBYSC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1(CC2CC1C3C2CCC3)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


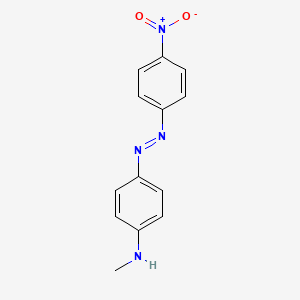
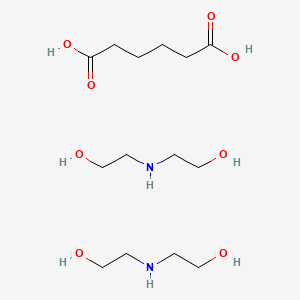
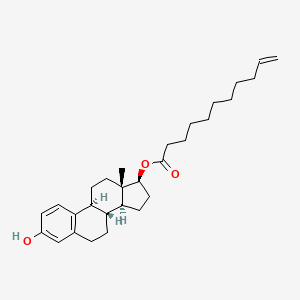

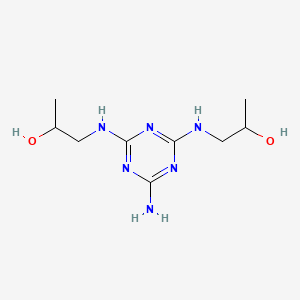
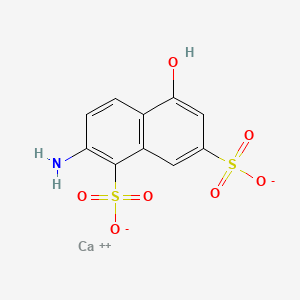
![Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate](/img/structure/B12675171.png)
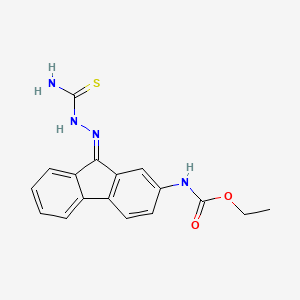
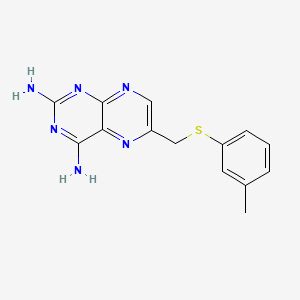



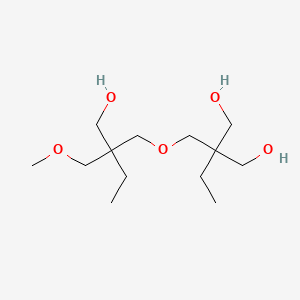
![2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene](/img/structure/B12675214.png)
